molecular formula C19H21N3O2 B5379443 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide

Cat. No. B5379443
M. Wt: 323.4 g/mol
InChI Key: RCQKWOVAZWUTJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth, inflammation, and viral replication. It may also modulate certain neurotransmitters and receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and viral replication. In addition, it has been reported to modulate certain neurotransmitters and receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research studies. However, its limitations include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide. These include further investigation into its mechanism of action and potential therapeutic applications, as well as the development of more potent and selective analogs. In addition, research could focus on the optimization of synthesis methods and purification techniques to improve the yield and purity of the final product. Finally, future research could explore the potential use of this chemical compound in combination with other drugs or therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves the reaction of 3,4-dimethylbenzoyl chloride with pyridine-4-carboxaldehyde in the presence of a base, followed by the reaction with pyrrolidine-3-carboxylic acid. The final product is obtained after purification using chromatography techniques.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide has shown potential therapeutic applications in various scientific research studies. It has been investigated for its anticancer, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-13-3-4-17(9-14(13)2)22-12-16(10-18(22)23)19(24)21-11-15-5-7-20-8-6-15/h3-9,16H,10-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQKWOVAZWUTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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